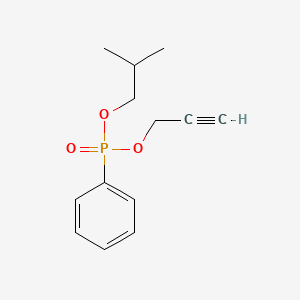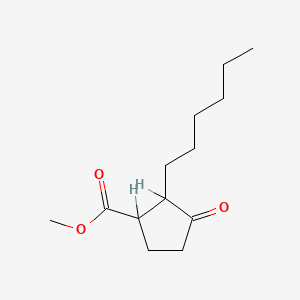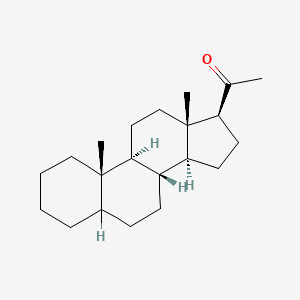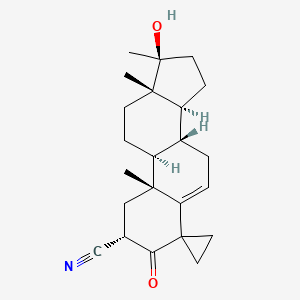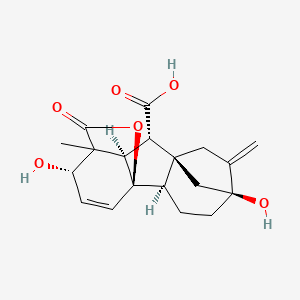
Gibberellins
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellic acid is a white powder. (NTP, 1992)
Gibberellins is a natural product found in Rutaceae and Hordeum vulgare with data available.
A class of plant growth hormone isolated from cultures of Gibberella fujikuroi, a fungus causing Bakanae disease in rice. There are many different members of the family as well as mixtures of multiple members; all are diterpenoid acids based on the gibberellane skeleton.
Wissenschaftliche Forschungsanwendungen
Gibberellins in Onion Cultivation
Gibberellins (GAs) significantly influence the growth and quality of onion cultivars. A study by Mushtaq et al. (2018) demonstrates that different application timings of GA3 significantly impact various phenological and physiological aspects of onion seed crops. The results indicate that the application of GA3 at different growth stages can enhance seed yield and quality, making it a valuable strategy for onion seed production (Mushtaq, Amjad, Ziaf, & Afzal, 2018).
Gibberellin and Plant Source-Sink Relations
Kuryata (2020) explores the exogenous regulation of plant source-sink relations in the presence of gibberellin. The study found that the application of gibberellins and antigibberellin preparations affects the content of various phytohormones, leading to changes in plant morphology and an increase in photosynthetic productivity and crop yield (Kuryata, 2020).
Role in Crop Improvement
Gao and Chu (2020) review the critical role of gibberellins in various aspects of crop growth and development. The study emphasizes the potential of manipulating GA metabolism and signaling to enhance crop performance, highlighting its significance in modern agriculture (Gao & Chu, 2020).
Gibberellin Transport and Localization
Binenbaum et al. (2018) discuss the movement and accumulation of gibberellin within plants, which is crucial for regulating growth and development. The study provides insights into GA transport mechanisms and the importance of GA intermediates in long- and short-distance movement (Binenbaum, Weinstain, & Shani, 2018).
Gibberellin Signaling Pathways
Davière and Achard (2013) review the molecular basis of gibberellin signaling, detailing how GAs regulate downstream genes and influence plant stature. This study contributed significantly to understanding how gibberellins impact agricultural yields (Davière & Achard, 2013).
Enhancing Vegetable and Ornamental Crops
Miceli et al. (2019) demonstrate that gibberellic acid (GA3) supplementation can significantly enhance the growth and quality of leaf lettuce and rocket plants when used in hydroponic systems. This suggests that GA3 can be effectively used to improve the yield and quality of these crops (Miceli, Moncada, Sabatino, & Vetrano, 2019).
Regulation of GA Biosynthesis
Hedden (2020) provides detailed insights into the biosynthesis pathways, enzymes, and regulation of gibberellins in plants. The study also discusses the role of gibberellins in plant development, particularly focusing on how GA concentration is regulated by environmental and developmental cues (Hedden, 2020).
Gibberellin and Plant Stress Responses
Castro-Camba et al. (2022) review the interactions of gibberellins with other phytohormones and their role in plant stress responses. This study provides a comprehensive view of how gibberellins interact with different signaling pathways and contribute to plant resilience, especially under environmental stress conditions (Castro-Camba, Sánchez, Vidal, & Vielba, 2022).
Eigenschaften
Produktname |
Gibberellins |
|---|---|
Molekularformel |
C19H22O6 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(1R,2R,5S,8S,9S,10R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16?,17+,18+,19-/m1/s1 |
InChI-Schlüssel |
IXORZMNAPKEEDV-QTWFBFKQSA-N |
Isomerische SMILES |
CC12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Kanonische SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Synonyme |
GA(3) gibberellin GA3 gibberellin gibberellic acid gibberellic acid, (1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-isomer gibberellic acid, monoammonium salt gibberellic acid, monopotassium salt gibberellic acid, monosodium salt gibberellic acid, potassium salt gibberellin A3 potassium gibberellate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





